IQ-1S

Übersicht

Beschreibung

Es hat eine hohe Bindungsaffinität für JNK3, JNK1 und JNK2 gezeigt, was es zu einer wertvollen Verbindung in der Untersuchung von JNK-assoziierten Signalwegen und Krankheiten macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von IQ-1S beinhaltet die Bildung des Indenochinoxalin-Kerns, gefolgt von der Einführung der Oximgruppe. Die Reaktion beginnt typischerweise mit der Kondensation eines Indanon-Derivats mit einem o-Phenylendiamin, um das Indenochinoxalin-Gerüst zu bilden. Die Oximgruppe wird dann durch eine Reaktion mit Hydroxylamin unter sauren Bedingungen eingeführt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, folgt die Synthese im Allgemeinen den gleichen Prinzipien wie die Herstellung im Labormaßstab. Der Prozess beinhaltet die Skalierung der Reaktionen und die Optimierung der Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit der Produktion verbessern .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Mechanism of Action : IQ-1S inhibits JNK activity, leading to a reduction in pro-inflammatory cytokines. Research has demonstrated that treatment with this compound significantly decreases the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-10 in activated human macrophages. This suggests its potential utility in treating inflammatory diseases by modulating immune responses.

Case Study : A study involving human monocytes/macrophages and T cells showed that this compound effectively reduced the activation markers and cytokine production in these immune cells. Specifically, it decreased the number of CD197-positive cells and suppressed T-cell activation, indicating its promise for anti-inflammatory immunotherapy applications .

Neuroprotective Properties

Oxidative Stress and Neurodegeneration : this compound has been investigated for its neuroprotective effects, particularly against oxidative stress-induced damage. In models of age-related macular degeneration, treatment with this compound improved both structural and functional parameters of retinal pigment epithelium cells. This suggests that this compound may help mitigate neurodegenerative processes associated with aging .

Therapeutic Applications

Wirkmechanismus

Target of Action

IQ-1S, also known as 11-nitroso-10H-indeno[1,2-b]quinoxaline, this compound free acid, or this compound (free acid), primarily targets the c-Jun N-terminal kinases (JNKs), specifically JNK3 . JNKs are involved in various cellular processes, including inflammation, apoptosis, and cellular differentiation .

Mode of Action

This compound acts as a selective inhibitor of JNK3, demonstrating high affinity for JNK3 compared to JNK1 and JNK2 . It inhibits JNK enzymatic activity, leading to a reduction in JNK-dependent phosphorylation of c-Jun . This interaction suppresses the JNK signaling pathway, which is implicated in neurodegenerative diseases and other conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JNK signaling pathway. By inhibiting JNK3, this compound suppresses the activation of this pathway, which plays a crucial role in cellular responses to stress and is associated with neurodegenerative processes . The suppression of this pathway can prevent the development of diseases like Alzheimer’s disease (AD) and potentially other neurodegenerative diseases .

Result of Action

This compound has been shown to have neuroprotective effects. In studies, treatment with this compound led to the suppression of neurodegenerative processes in the cerebral cortex of rats . This was evidenced by an increase in the proportion of unchanged neurons, a decrease in the proportion of neurons with signs of destruction and irreversible damage, and a normalization of the glioneuronal index . These results suggest that this compound could be a promising strategy for the prevention of early neurodegenerative disorders and possibly the treatment of AD .

Biochemische Analyse

Biochemical Properties

11-nitroso-10H-indeno[1,2-b]quinoxaline plays a significant role in biochemical reactions due to its highly reactive binding sites. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to possess anti-inflammatory, antimicrobial, anticancer, and JNK inhibitory properties . These interactions are primarily due to the compound’s ability to form stable complexes with biomolecules, thereby modulating their activity.

Cellular Effects

The effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression . Additionally, its anti-inflammatory effects are due to its ability to inhibit specific enzymes involved in the inflammatory response.

Molecular Mechanism

At the molecular level, 11-nitroso-10H-indeno[1,2-b]quinoxaline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with nucleophilic sites on biomolecules, forming stable complexes that modulate their activity . This interaction is crucial for its biological activity, including its anticancer and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 11-nitroso-10H-indeno[1,2-b]quinoxaline is relatively stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained biological effects, such as prolonged inhibition of inflammatory responses.

Dosage Effects in Animal Models

The effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

11-nitroso-10H-indeno[1,2-b]quinoxaline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism involves its conversion into active metabolites that exert biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, 11-nitroso-10H-indeno[1,2-b]quinoxaline is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 11-nitroso-10H-indeno[1,2-b]quinoxaline plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of IQ-1S involves the formation of the indenoquinoxaline core followed by the introduction of the oxime group. The reaction typically starts with the condensation of an indanone derivative with an o-phenylenediamine to form the indenoquinoxaline scaffold. The oxime group is then introduced through a reaction with hydroxylamine under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reactions and optimizing conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

IQ-1S unterliegt hauptsächlich Reaktionen, die seine Oximgruppe und seine Chinoxalin-Funktionalität betreffen. Dazu gehören:

Oxidation: Die Oximgruppe kann zu Nitriloxiden oxidiert werden.

Reduktion: Der Chinoxalinring kann unter bestimmten Bedingungen reduziert werden.

Substitution: Die Oximgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren können verwendet werden.

Reduktion: Katalytische Hydrierung oder Metallhydride sind übliche Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Thiole können mit der Oximgruppe reagieren

Hauptprodukte

Oxidation: Nitriloxide.

Reduktion: Reduzierte Chinoxalinderivate.

Substitution: Substituierte Oxinderivate

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SP600125: Ein weiterer JNK-Inhibitor mit einem breiteren Spektrum an Kinasehemmung.

JNK-IN-8: Ein hochspezifischer JNK-Inhibitor mit irreversiblen Bindungseigenschaften.

AS601245: Ein JNK-Inhibitor mit zusätzlicher Aktivität gegen andere Kinasen .

Einzigartigkeit von IQ-1S

This compound zeichnet sich durch seine hohe Spezifität für JNKs, insbesondere JNK3, und seine nicht-zytotoxische Natur aus. Dies macht es zu einem wertvollen Werkzeug zur Untersuchung von JNK-assoziierten Signalwegen ohne Off-Target-Effekte. Seine Fähigkeit, die Produktion proinflammatorischer Zytokine zu hemmen, unterstreicht auch seine potenziellen therapeutischen Anwendungen .

Biologische Aktivität

IQ-1S, a selective inhibitor of c-Jun N-terminal kinase (JNK), has garnered attention for its significant biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article delves into the mechanisms of action, experimental findings, and potential clinical applications of this compound, drawing from diverse research sources to provide a comprehensive overview.

This compound (11H-indeno[1,2-b]quinoxalin-11-one oxime sodium salt) functions primarily by inhibiting JNK, a critical mitogen-activated protein kinase involved in various cellular processes, including inflammation and apoptosis. JNK activation is associated with the production of pro-inflammatory cytokines and the regulation of cell survival pathways. By inhibiting JNK, this compound reduces the expression of key inflammatory mediators.

In Vitro Studies

Research has demonstrated that this compound effectively modulates the activity of activated human immune cells. In a study involving human monocytes/macrophages and T cells:

- Monocyte/macrophage Response : Treatment with this compound (0.5-25 µM) significantly decreased the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-10 in macrophage cultures activated by lipopolysaccharides (LPS) . Additionally, it reduced the percentage of CCR7-positive cells in these cultures.

- T Cell Response : In activated T cell cultures, this compound led to a reduction in CD25-positive cells across both CD4-positive and CD4-negative compartments. Notably, central memory T cells exhibited greater sensitivity to this compound-mediated suppression compared to naïve T cells .

These findings suggest that this compound could serve as a promising candidate for anti-inflammatory therapies targeting both macrophages and T cells.

Neuroprotective Effects

Beyond its anti-inflammatory properties, this compound has been implicated in neuroprotection. Studies indicate that JNK inhibition can prevent neuronal apoptosis and promote cell survival under conditions of stress such as ischemia. For instance:

- Calcium Homeostasis : this compound plays a role in maintaining calcium ion balance within neurons, which is crucial for neuronal viability during ischemic events. Disruption in calcium homeostasis is a significant factor in neuronal injury .

- Apoptosis Modulation : The compound has been shown to influence apoptotic pathways by modulating the expression of proteins like cytochrome C and caspases during reoxygenation periods after hypoxic conditions . This suggests that this compound may help protect against neurodegenerative conditions linked to oxidative stress.

Case Studies and Experimental Evidence

A variety of experimental models have been employed to assess the efficacy of this compound:

These studies reinforce the potential therapeutic applications of this compound in inflammatory diseases and neuroprotection.

Eigenschaften

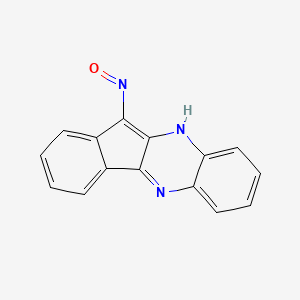

IUPAC Name |

11-nitroso-10H-indeno[1,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYIWCNPSZNNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.